4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride
Description
Chemical Structure and Properties 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a piperazinone derivative characterized by a six-membered piperazin-2-one ring substituted with an oxolane (tetrahydrofuran) moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Piperazinone derivatives are widely studied for their diverse biological activities, including cytotoxicity and enzyme modulation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(oxolan-3-ylmethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8;/h8H,1-7H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIAYIFEQMOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCNC(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazin-2-one with Tetrahydrofuran-3-ylmethyl Halides
A primary route involves the direct alkylation of piperazin-2-one using tetrahydrofuran-3-ylmethyl bromide or chloride. The reaction proceeds via nucleophilic substitution, where the secondary amine of piperazin-2-one attacks the electrophilic carbon of the halide. Key conditions include:
- Solvent selection : Polar aprotic solvents such as acetonitrile or dimethylformamide enhance reactivity.
- Base utilization : Potassium carbonate or sodium hydride facilitates deprotonation of the amine.
- Temperature : Reactions typically occur at 60–80°C to balance kinetics and side-product formation.
For example, treatment of piperazin-2-one with tetrahydrofuran-3-ylmethyl bromide in acetonitrile at 70°C for 12 hours yields the alkylated intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reductive Amination of Tetrahydrofuran-3-carbaldehyde with Piperazin-2-one
An alternative approach employs reductive amination, though this method is less common due to the steric hindrance of the secondary amine. Here, tetrahydrofuran-3-carbaldehyde reacts with piperazin-2-one in the presence of sodium cyanoborohydride or hydrogen/palladium:
Coupling Reactions via Activated Intermediates
Advanced methods leverage coupling agents to link tetrahydrofuran-3-carboxylic acid derivatives to piperazin-2-one. For instance, conversion of tetrahydrofuran-3-carboxylic acid to its acid chloride (using oxalyl chloride) followed by reaction with piperazin-2-one in tetrahydrofuran yields the target amide, which is reduced to the amine and subsequently salted.
Optimization of Reaction Conditions
Solvent Systems and Their Impact
- Ether solvents (e.g., tetrahydrofuran, methyl tert-butyl ether) favor alkylation by stabilizing intermediates.
- Chlorinated solvents (e.g., dichloromethane) are preferred for acid chloride couplings due to their inertness.
- Anti-solvents like hexane or cyclohexane precipitate products during salt formation, enhancing purity.
Catalytic and Stoichiometric Considerations
- Bases : N-Methyl-2-pyrrolidone (NMP) acts as both a solvent and base in acetonitrile-mediated alkylations.
- Coupling agents : N-Bromosuccinimide (NBS) or silica-supported reactions improve atom economy in amide formations.
Purification and Characterization
Chromatographic and Crystallization Techniques
- Column chromatography : Silica gel elution with ethyl acetate/methanol mixtures isolates the free base.
- Lyophilization : Freeze-drying aqueous solutions produces amorphous hydrochloride salts suitable for pharmaceutical formulations.
- Recrystallization : Ethanol/water systems yield crystalline hydrochloride forms with defined PXRD patterns.
Analytical Validation
- NMR spectroscopy : Key signals include δ 3.70–3.90 ppm (oxolan methylene protons) and δ 4.20–4.40 ppm (piperazinone NH).
- PXRD : Crystalline forms exhibit distinct peaks at 2θ = 15.2°, 17.8°, and 22.4°, while amorphous forms lack sharp reflections.
- HPLC : Purity >98% is achievable using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | PMI* | Scalability |
|---|---|---|---|---|
| Alkylation | 65–75 | 95–98 | 120 | High |
| Reductive Amination | 25–30 | 85–90 | 200 | Low |
| Coupling/Reduction | 50–60 | 92–95 | 150 | Moderate |
*Process Mass Intensity (PMI) calculated as total mass input per mass product.
Chemical Reactions Analysis
4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. Additionally, it is used in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Electronic Effects
- Oxolane vs. Azetidine: Oxolane (tetrahydrofuran) provides an oxygen atom that can participate in hydrogen bonding, enhancing receptor interactions.
- Aromatic vs. Aliphatic Substituents :
- Chlorophenyl groups increase lipophilicity and π-π stacking interactions, favoring blood-brain barrier penetration. Aliphatic substituents like oxolane or morpholine improve solubility but may limit CNS activity .
Biological Activity
4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an oxolane (tetrahydrofuran) moiety, which may influence its interaction with biological targets. The presence of the oxolane group is hypothesized to enhance lipophilicity and improve membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest it may act as an inhibitor of specific neurotransmitter transporters, similar to other piperazine derivatives.
Potential Targets:
- GABA Transporters : Similar compounds have been shown to inhibit GABA uptake, suggesting potential anxiolytic effects.
- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
Biological Activities
The following table summarizes the reported biological activities of this compound based on available literature:
Case Studies
- Antifilarial Activity : A study evaluated the efficacy of related piperazine compounds against Brugia malayi, demonstrating significant adulticidal and microfilaricidal activity at certain dosages. This suggests that this compound could be developed as a lead compound for antifilarial therapies .
- Neurotransmitter Interaction : Research into the interaction of piperazine derivatives with GABA transporters indicates that modifications in the piperazine structure can lead to varying degrees of inhibitory potency. Compounds with similar scaffolds have shown the ability to modulate GABA uptake significantly, indicating potential therapeutic applications in anxiety disorders .
Research Findings
Recent investigations into the biological activity of piperazine derivatives highlight their versatility in medicinal chemistry. The modifications on the piperazine ring can lead to enhanced pharmacological profiles, making them suitable candidates for further development in various therapeutic areas.
Summary of Findings:
- In vitro studies indicate that structural modifications can significantly affect biological activity.
- Animal models have shown promising results for antifilarial applications.
- Clinical relevance is suggested due to the compound's interaction with critical neurotransmitter systems.
Q & A
Q. How can researchers design derivatives to enhance target selectivity?
- Methodology : Modify the oxolane ring with electron-withdrawing groups (e.g., fluorine) to alter electronic properties. Screen derivatives using high-throughput docking (e.g., AutoDock Vina) against target vs. off-target receptors. Prioritize candidates with >10-fold selectivity in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
